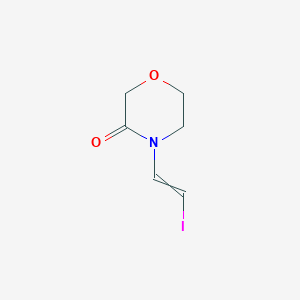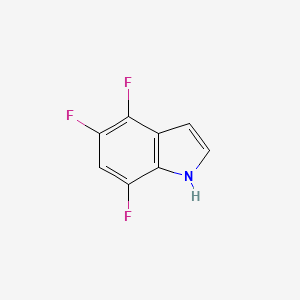
(E)-3-(5-Nitro-2-thienyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-Nitro-2-thienyl)acrylic acid is an organic compound characterized by the presence of a nitro group attached to a thiophene ring, which is further conjugated with an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Nitro-2-thienyl)acrylic acid typically involves the nitration of 2-thiophenecarboxaldehyde followed by a Knoevenagel condensation reaction with malonic acid. The nitration step introduces the nitro group at the 5-position of the thiophene ring. The Knoevenagel condensation is carried out under basic conditions, often using piperidine as a catalyst, to form the acrylic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-3-(5-Nitro-2-thienyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to 3-(5-Amino-2-thienyl)acrylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
(E)-3-(5-Nitro-2-thienyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (E)-3-(5-Nitro-2-thienyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the conjugated system of the acrylic acid moiety allows for interactions with nucleophiles, potentially affecting various biochemical processes.
類似化合物との比較
Similar Compounds
Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity but lacking the nitrothiophene moiety.
Trifluorotoluene: An aromatic compound with different functional groups but used in similar synthetic applications.
Uniqueness
(E)-3-(5-Nitro-2-thienyl)acrylic acid is unique due to the combination of the nitrothiophene ring and the acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-(5-nitrothiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJCRPJUZLOCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)

![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)


